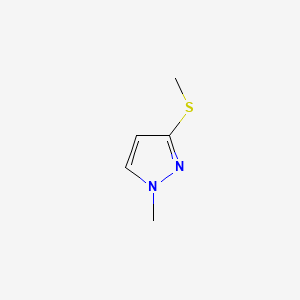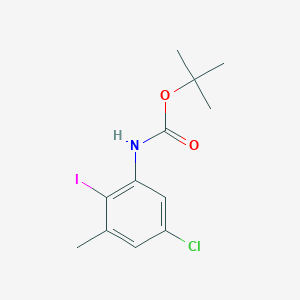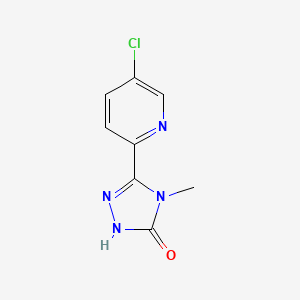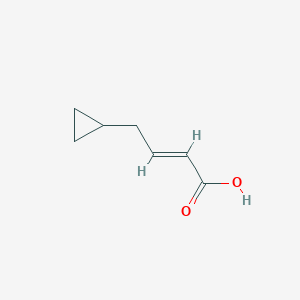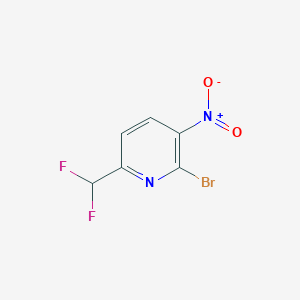
2-Bromo-6-(difluoromethyl)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(difluoromethyl)-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromo-6-(difluoromethyl)pyridine: The synthesis of 2-Bromo-6-(difluoromethyl)-3-nitropyridine can begin with the nitration of 2-Bromo-6-(difluoromethyl)pyridine. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Purification: The crude product obtained from the nitration reaction is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(difluoromethyl)-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 2-Bromo-6-(difluoromethyl)-3-aminopyridine.
Oxidation: Formation of 2-Bromo-6-(difluoromethyl)-3-carboxypyridine or other oxidized derivatives.
科学研究应用
2-Bromo-6-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
作用机制
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-nitropyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine and difluoromethyl groups can enhance binding affinity to target proteins.
Agrochemicals: It may disrupt essential biological processes in pests, such as enzyme inhibition or interference with cellular respiration.
相似化合物的比较
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-6-(difluoromethyl)benzo[d]thiazole: Contains a benzo[d]thiazole ring instead of a pyridine ring.
2-Bromo-6-(difluoromethyl)-3-aminopyridine: The nitro group is replaced by an amino group.
Uniqueness: 2-Bromo-6-(difluoromethyl)-3-nitropyridine is unique due to the combination of bromine, difluoromethyl, and nitro groups on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
属性
分子式 |
C6H3BrF2N2O2 |
|---|---|
分子量 |
253.00 g/mol |
IUPAC 名称 |
2-bromo-6-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)2-1-3(10-5)6(8)9/h1-2,6H |
InChI 键 |
DOIQBJOBIYTANG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



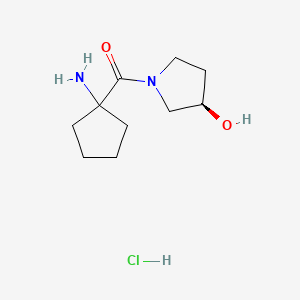
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
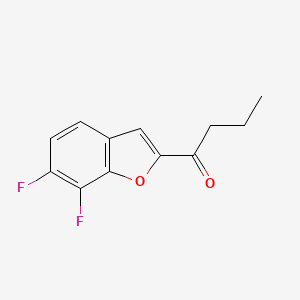
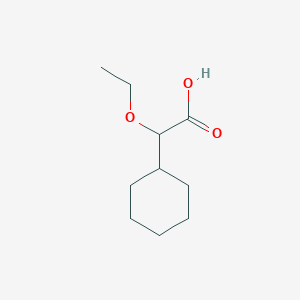
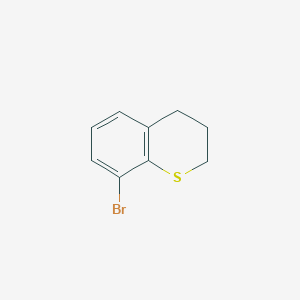
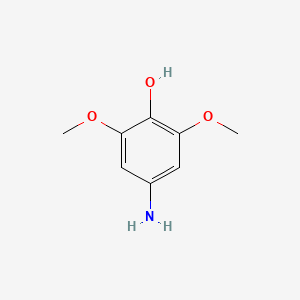
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)
